6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride
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Overview
Description
“6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride” is a chemical compound with the IUPAC name ((1S,2S,5S)-6-oxabicyclo [3.2.1]octan-2-yl)methanesulfonyl chloride . It has a molecular weight of 224.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
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Synthesis of 8-oxabicyclo[3.2.1]octanes
- Application : This compound is used in the synthesis of 8-oxabicyclo[3.2.1]octanes .
- Method : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed .
- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .
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- Application : 2-Azabicyclo [3.2.1]octanes, which are nitrogen-containing heterocycles, have significant potential in the field of drug discovery .
- Method : This core has been applied as a key synthetic intermediate in several total syntheses .
- Results : Their unique structure can make them a challenging scaffold to acquire .
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Development of Diverse Oxabicyclo[3.2.1]octane Scaffolds
- Application : This compound is used in the development of divergent synthetic processes to produce assortments of skeletally diverse and densely functionalized oxabicyclo[3.2.1]octane scaffolds .
- Method : The specific methods used in these processes can vary widely, but they generally involve complex organic synthesis techniques .
- Results : These processes result in the production of a wide variety of oxabicyclo[3.2.1]octane scaffolds, which can be used in further chemical reactions .
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Synthesis of Tropane Alkaloids
- Application : The 8-azabicyclo [3.2.1]octane scaffold, which can be synthesized using this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Results : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Safety And Hazards
properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDFNBEAUOVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride |
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